molecular formula C10H16ClN3S B7541987 5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole

5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole

Cat. No. B7541987
M. Wt: 245.77 g/mol
InChI Key: KIRLXXCSINKOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a thiadiazole ring, a piperidine ring, and a chloro group. Its unique structure makes it an interesting molecule for studying its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole in lab experiments is its unique structure, which allows for the investigation of its mechanism of action and biochemical and physiological effects. However, one of the limitations is its potential toxicity, which can affect the accuracy and reproducibility of the results obtained.

Future Directions

There are several future directions for the research on 5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further research is needed to determine the optimal dosage and administration of the compound to minimize potential toxicity.

Synthesis Methods

The synthesis of 5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole has been reported in various scientific literature. One of the most common methods involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3-ethylpiperidine and formaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.

Scientific Research Applications

5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been studied for its antimicrobial, antifungal, and antiviral properties.

properties

IUPAC Name

5-chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3S/c1-2-8-4-3-5-14(6-8)7-9-10(11)15-13-12-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRLXXCSINKOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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